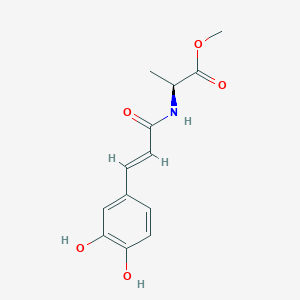

3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE

概要

説明

準備方法

合成経路および反応条件

CAY10487の合成には、3,4-ジヒドロキシフェニルプロパン酸とL-アラニンメチルエステルの反応が含まれます。反応は通常、穏やかな条件下で行われ、官能基の保存が確保されます。 生成物はその後、結晶化によって精製され、高純度(≥98%)が達成されます .

工業生産方法

CAY10487の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、工業グレードの試薬と溶媒の使用が含まれ、反応条件は、大規模生産向けに最適化されています。 最終製品は、一貫性と純度を確保するために、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

CAY10487は、次のものを含むいくつかの種類の化学反応を受けます。

酸化: この化合物は、低密度リポタンパク質の銅媒介酸化を阻害することによって、抗酸化活性を示します。

還元: 特定の条件下で還元して、異なる誘導体を得ることができます。

一般的な試薬と条件

酸化: 銅イオンは、酸化剤として一般的に使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、CAY10487のさまざまな誘導体が含まれ、これらはコア構造を保持していますが、異なる機能的特性を示します .

科学研究への応用

CAY10487は、次のものを含む、幅広い科学研究への応用があります。

化学: 抗酸化メカニズムと反応を研究するためのモデル化合物として使用されます。

生物学: アテローム性動脈硬化症病変の形成を阻害する役割について調査されています。

医学: 心血管疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Chemistry

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide serves as a building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, including styrenes and stilbenes through decarboxylation reactions. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .

Biology

The compound exhibits antioxidant properties , which are crucial in biological studies related to oxidative stress and cellular damage. Specifically, it has been shown to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL), which is significant for cardiovascular health. Moreover, it has been noted for its potential in improving antioxidant enzyme systems within biological contexts .

Medicine

In medical research, this compound has demonstrated efficacy in:

- Inhibiting Atherosclerosis : Studies indicate that this compound can inhibit the formation of fatty streak lesions in the thoracic aorta, which is a critical factor in the development of atherosclerosis and cardiovascular diseases .

- Lipid Lowering : It has been reported to lower plasma lipid levels effectively and improve cholesterol profiles by increasing HDL cholesterol while reducing total plasma cholesterol levels .

Industry

Due to its antioxidant properties, this compound is being explored as a potential additive in the food and cosmetic industries . Its ability to prevent oxidation can enhance the shelf life of products, making it valuable for commercial applications .

Case Study 1: Antioxidant Activity Assessment

A study demonstrated that at a concentration of 2 µM, this compound inhibited LDL oxidation by about 75%. This significant reduction underscores its potential therapeutic applications in preventing cardiovascular diseases linked to oxidative stress.

Case Study 2: Atherosclerosis Inhibition

Research involving animal models indicated that administration of this compound resulted in a marked decrease in fatty streak lesions within the thoracic aorta. This finding suggests its potential role as a preventive agent against atherosclerosis-related complications.

Case Study 3: Industrial Application Testing

Preliminary tests in food preservation have shown that incorporating this compound into formulations can extend shelf life by reducing oxidative degradation of sensitive ingredients. This application could revolutionize product formulations in both food and cosmetic industries.

作用機序

CAY10487は、主にその抗酸化活性によって効果を発揮します。銅イオンによる低密度リポタンパク質の酸化を阻害することにより、アテローム性動脈硬化症病変の形成を防ぎます。 この化合物は、酸化ストレス経路を標的にし、動脈壁における泡沫細胞の凝集を減少させます .

類似化合物との比較

類似化合物

ケイ皮酸誘導体: これらの化合物は、類似のコア構造を共有し、抗酸化特性を示します。

レスベラトロール: 類似の抗アテローム性動脈硬化症効果を持つ別の抗酸化化合物です。

ヒドロキシケイ皮酸: これらの化合物は、抗酸化活性も持ち、CAY10487と構造的に関連しています

独自性

CAY10487は、血漿脂質プロファイルに有意な影響を与えずに、脂肪ストリアック病変形成を特異的に阻害するという点でユニークです。 これは、アテローム性動脈硬化症のメカニズムを研究し、潜在的な治療薬を開発するための貴重な化合物です .

生物活性

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide is a compound of significant interest in biochemical research due to its diverse biological activities, particularly its antioxidant properties and potential applications in the medical field. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

The synthesis typically involves the reaction of 3,4-dihydroxycinnamic acid with L-alanine methyl ester using coupling agents like EDC and HOBt in organic solvents such as dichloromethane.

1. Antioxidant Properties

This compound exhibits notable antioxidant activity , which is critical for mitigating oxidative stress in biological systems. The compound has been shown to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL) by approximately 75% at a concentration of 2 µM , highlighting its potential role in preventing cardiovascular diseases.

Table 1: Antioxidant Activity Comparison

| Compound | Inhibition (%) at 2 µM |

|---|---|

| 3,4-Dihydrocinnamic Acid Amide | 75 |

| Other Cinnamic Acid Derivatives | Variable |

2. Anti-Atherogenic Effects

Research indicates that this compound can inhibit the formation of fatty streak lesions in the thoracic aorta, which is significant for studies on atherosclerosis. This suggests a protective effect against cardiovascular diseases by potentially lowering cholesterol levels and preventing plaque formation .

The mechanism underlying the antioxidant activity involves the scavenging of free radicals and the inhibition of lipid peroxidation processes. The compound's structure allows it to interact effectively with reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on LDL Oxidation : A study demonstrated that treatment with 3,4-dihydrocinnamic acid amide significantly reduced LDL oxidation in vitro, suggesting its utility in cardiovascular health.

- Cell Culture Studies : In cell culture experiments, this compound showed cytoprotective effects against oxidative stress-induced cell death, further establishing its role as an antioxidant agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity | Anti-Atherogenic Effect |

|---|---|---|

| 3,4-Dihydrocinnamic Acid Amide | High | Yes |

| Cinnamic Acid | Moderate | Limited |

| p-Coumaric Acid | Moderate | No |

特性

IUPAC Name |

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBISJLIGYSGF-JQTRYQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。